chemical properties of Methyl 4-amino-5-phenylpentanoate hydrochloride
chemical properties of Methyl 4-amino-5-phenylpentanoate hydrochloride
An In-depth Technical Guide on the Chemical Properties of Methyl 4-amino-5-phenylpentanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Methyl 4-amino-5-phenylpentanoate hydrochloride, a compound of interest in medicinal chemistry and synthetic research. As a derivative of a gamma-amino acid containing a phenyl group, it shares structural motifs with neurologically active compounds and serves as a versatile building block for more complex molecular architectures. This guide delineates its molecular structure, physicochemical properties, and detailed spectroscopic signatures. Furthermore, it presents a plausible synthetic pathway, discusses its chemical reactivity and stability, and explores its potential applications in the field of drug discovery. The content herein is synthesized from established chemical principles and available data to provide a reliable resource for laboratory and development settings.
Molecular Identity and Structure
Methyl 4-amino-5-phenylpentanoate hydrochloride is the hydrochloride salt of the methyl ester of 4-amino-5-phenylpentanoic acid. The presence of the amine group as a hydrochloride salt generally enhances the compound's stability and aqueous solubility, making it amenable to a variety of experimental conditions.
Chemical Structure
The core structure features a five-carbon pentanoate chain with a phenyl group at the C5 position, an amino group at the C4 position, and a methyl ester at the C1 position. The amino group is protonated, forming an ammonium chloride salt.
Caption: 2D Structure of Methyl 4-amino-5-phenylpentanoate hydrochloride.
Nomenclature and Identifiers
The systematic identification of a chemical entity is crucial for regulatory compliance, procurement, and literature searches.
| Property | Value | Source |
| IUPAC Name | methyl 4-amino-5-phenylpentanoate;hydrochloride | N/A |
| CAS Number | 1423033-58-2 | [1][2] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [2] |
| Molecular Weight | 243.73 g/mol | [2] |
| Chiral Isomers | (4R): 1174764-20-5, (4S): 3026596-19-7 | [1][3] |
Physicochemical Properties
The physical state and solubility profile of a compound dictate its handling, formulation, and reaction conditions.
| Property | Value | Remarks | Source |
| Appearance | Off-white to white solid/powder | Based on analogous compounds | [4] |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form increases polarity and favors solubility in polar media. | [5] |
| Stability | Stable under normal laboratory conditions. | Store in a tightly sealed container away from moisture. | [4] |
| Incompatibilities | Strong oxidizing agents. | May react exothermically. | [4] |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, a predictive analysis based on its functional groups provides a reliable characterization framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts (in ppm) are relative to a TMS standard.
-
¹H NMR (Proton NMR):
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δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.
-
δ ~3.70 (s, 3H): Methyl protons of the ester group (O-CH₃).
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δ ~3.40-3.60 (m, 1H): Methine proton at C4, adjacent to the ammonium group.
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δ ~2.80-3.00 (m, 2H): Methylene protons at C5, adjacent to the phenyl group.
-
δ ~2.40-2.60 (t, 2H): Methylene protons at C2, adjacent to the carbonyl group.
-
δ ~1.90-2.10 (m, 2H): Methylene protons at C3.
-
δ 8.0-9.0 (br s, 3H): Protons of the ammonium group (⁺NH₃), often broad and may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR):
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δ ~173.0: Carbonyl carbon of the ester.
-
δ ~138.0: Quaternary aromatic carbon (C-ipso).
-
δ ~129.5, ~128.8, ~127.0: Aromatic carbons (CH).
-
δ ~52.0: Methyl carbon of the ester.
-
δ ~50.0: Methine carbon at C4.
-
δ ~40.0: Methylene carbon at C5.
-
δ ~31.0: Methylene carbon at C2.
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δ ~28.0: Methylene carbon at C3.
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the vibrational modes of functional groups, serving as a rapid method for structural verification.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Ammonium (R-NH₃⁺) | 3200 - 2800 (broad) | Strong, broad |
| C-H Stretch | Aromatic & Aliphatic | 3100 - 2850 | Medium-Strong |
| C=O Stretch | Ester | 1750 - 1735 | Strong |
| C=C Stretch | Aromatic Ring | 1600, 1495, 1450 | Medium, variable |
| C-O Stretch | Ester | 1300 - 1000 | Strong |
The broad absorption from the ammonium N-H stretching is a characteristic feature of amine hydrochloride salts.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
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Expected Molecular Ion: For the free base (C₁₂H₁₇NO₂), the expected [M+H]⁺ ion would be at m/z 208.13.
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), and cleavage adjacent to the amine or phenyl groups.
Experimental Protocol: Analytical Workflow
This protocol provides a self-validating system for confirming the identity and purity of a new batch of Methyl 4-amino-5-phenylpentanoate hydrochloride.
Caption: A plausible multi-step synthetic route.
This pathway leverages common, scalable reactions such as the Michael addition and catalytic hydrogenation, which are well-suited for industrial production. [7]
Chemical Stability and Storage
-
Stability: The compound is generally stable. However, the ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the parent carboxylic acid.
-
Storage: To ensure long-term integrity, the material should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. [4][8]
Core Reactivity Profile
-
Amine Group: In its free base form (after neutralization), the primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and amide bond formation. This is the key reactive site for incorporating the molecule into larger structures.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. It can also be reduced to an alcohol.
-
Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution, although the reaction conditions must be compatible with the other functional groups present.
Relevance in Drug Discovery and Development
The structural features of Methyl 4-amino-5-phenylpentanoate hydrochloride make it a molecule of significant interest for pharmaceutical research.
-
Structural Analogue: Its backbone is analogous to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. The addition of a phenyl group is a common strategy to increase lipophilicity and facilitate passage across the blood-brain barrier, as seen in the nootropic drug Phenibut (4-amino-3-phenylbutanoic acid). [7]* Protease Inhibitor Scaffolds: Gamma-amino acids are key components of "statine-like" structures, which are known to be transition-state mimics for protease enzymes. [9]This makes the molecule a valuable starting point for the synthesis of novel protease inhibitors.
-
Chemical Intermediate: The compound serves as a versatile building block. The amine provides a handle for peptide coupling, while the ester can be modified to tune physicochemical properties. [10]The methyl ester itself can act as a prodrug moiety, improving drug delivery characteristics before being hydrolyzed in vivo to the active carboxylic acid.
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical substance.
Hazard Identification
This compound is classified with several hazards that necessitate careful handling.
| Hazard Class | GHS Code | Signal Word | Description | Source |
| Acute Toxicity | H302+H312+H332 | Warning | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Irritation | H315 | Warning | Causes skin irritation. | [1][3] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. | [1][3] |
| STOT SE 3 | H336 | Warning | May cause respiratory irritation or drowsiness/dizziness. | [1][3] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [4][11]* Handling Practices: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [4]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [4]* Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. [4]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [8]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [4]
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methyl (4R)-4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. [Link]
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methyl 4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. [Link]
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4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)- - precisionFDA. [Link]
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methyl (4R)-4-amino-3-oxo-5-phenylpentanoate | C12H15NO3 - PubChem. [Link]
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Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC. [Link]
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Methyl 5-amino-5-phenylpentanoate hydrochloride (C12H17NO2) - PubChemLite. [Link]
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(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate - PubChem. [Link]
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[Application of methyl in drug design] - PubMed. [Link]
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(PDF) Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole - Amanote Research. [Link]
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(R)-5-Amino-5-phenylpentanoic acid hydrochloride | CAS 1810074-59-9. [Link]
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Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents - MDPI. [Link]
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Simulation of IR Spectra of Some Organic Compounds-A Review - IOSR Journal. [Link]
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Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm (RSC Publishing). [Link]
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(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. [Link]
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Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies | Request PDF - ResearchGate. [Link]
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4-Methylpentyl 4-methylpentanoate - the NIST WebBook. [Link]
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